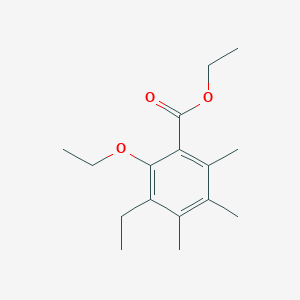
Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate is an organic compound with a complex structure, characterized by multiple ethyl and methyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate typically involves esterification reactions. One common method is the reaction of 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can also be employed to accelerate the reaction. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: The major product is 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoic acid.
Reduction: The major product is 2-ethoxy-3-ethyl-4,5,6-trimethylbenzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4,6-trimethylbenzoate
- Ethyl 3-ethyl-4,5,6-trimethylbenzoate
- Ethyl 2-ethoxy-4,5,6-trimethylbenzoate
Uniqueness
Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate is unique due to the specific positioning of its ethoxy and ethyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its similar counterparts.
Properties
CAS No. |
917592-83-7 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate |
InChI |
InChI=1S/C16H24O3/c1-7-13-11(5)10(4)12(6)14(15(13)18-8-2)16(17)19-9-3/h7-9H2,1-6H3 |
InChI Key |
XUFPEWSEOITQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



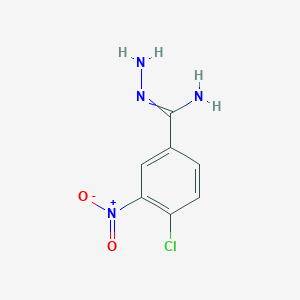
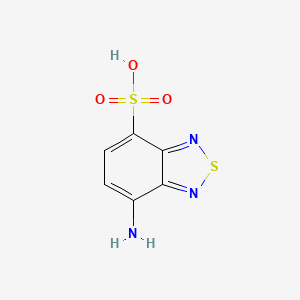
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)

![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)

![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)

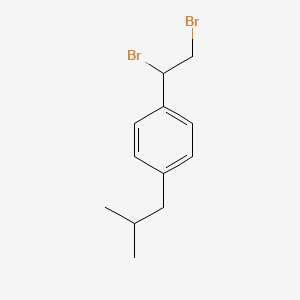
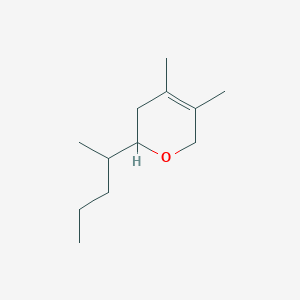

![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
